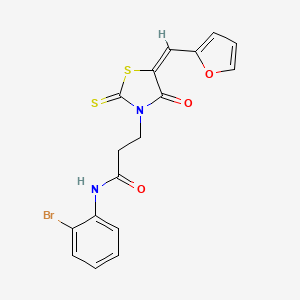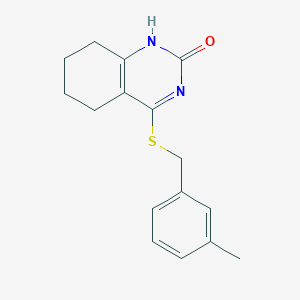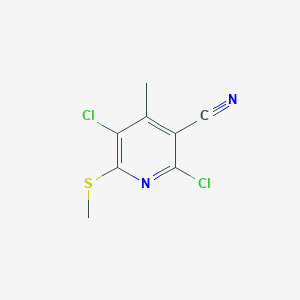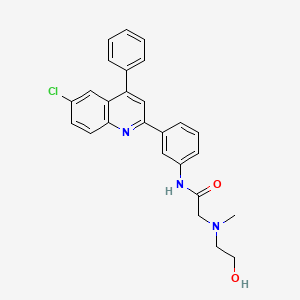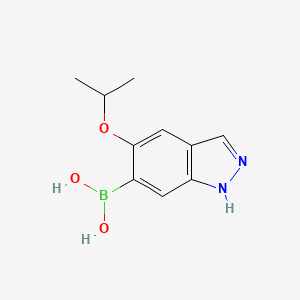
Acide 5-isopropoxy-1H-indazol-6-yl-6-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropoxy-1H-indazol-6-yl-6-boronic acid: is a boronic acid derivative with the molecular formula C10H13BN2O3. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid moiety can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is used in the development of advanced materials and as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid typically involves the reaction of indazole derivatives with boronic acid reagents. One common method includes the use of pinacol boronate esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronates or boranes.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, boranes, and substituted indazole derivatives .
Mécanisme D'action
The mechanism of action of 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with active site residues, thereby inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
- Indazole-6-boronic acid pinacolate
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 5-Methyl-1H-indazole-6-boronic acid
Uniqueness: 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is unique due to its isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other indazole boronic acids and can lead to different chemical and biological properties .
Propriétés
IUPAC Name |
(5-propan-2-yloxy-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O3/c1-6(2)16-10-3-7-5-12-13-9(7)4-8(10)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWMZPRTECHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC(C)C)C=NN2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
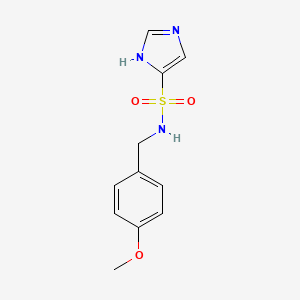
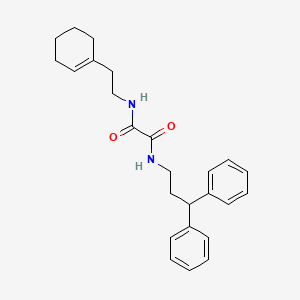
![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459751.png)
![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)
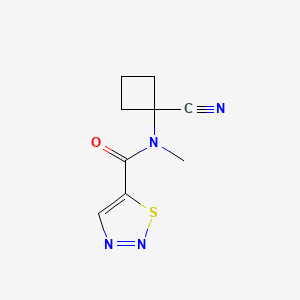
![3-chloro-2-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2459757.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate](/img/structure/B2459760.png)
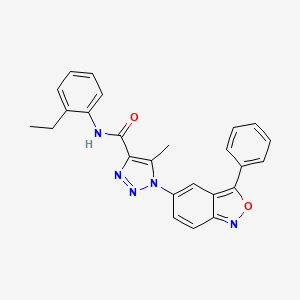
![1-[(3,5-Difluorophenyl)methyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2459762.png)
![{2-oxabicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B2459763.png)
